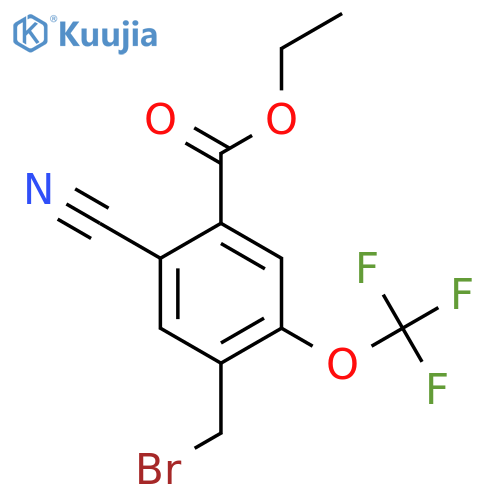

Cas no 1804849-10-2 (Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate)

1804849-10-2 structure

商品名:Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate

CAS番号:1804849-10-2

MF:C12H9BrF3NO3

メガワット:352.103973150253

CID:4948412

Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate

-

- インチ: 1S/C12H9BrF3NO3/c1-2-19-11(18)9-4-10(20-12(14,15)16)7(5-13)3-8(9)6-17/h3-4H,2,5H2,1H3

- InChIKey: AMGFOYUWWUMVIW-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C#N)C(C(=O)OCC)=CC=1OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 393

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 59.3

Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016981-500mg |

Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate |

1804849-10-2 | 97% | 500mg |

823.15 USD | 2021-06-18 | |

| Alichem | A015016981-250mg |

Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate |

1804849-10-2 | 97% | 250mg |

470.40 USD | 2021-06-18 | |

| Alichem | A015016981-1g |

Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate |

1804849-10-2 | 97% | 1g |

1,534.70 USD | 2021-06-18 |

Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

1804849-10-2 (Ethyl 4-bromomethyl-2-cyano-5-(trifluoromethoxy)benzoate) 関連製品

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 61549-49-3(9-Decenenitrile)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬